N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide
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Overview
Description
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a dimethylamino group attached to a phenyl ring, which is further connected to a propyl chain and an oxalamide moiety. This intricate structure allows it to interact with biological systems and chemical environments in unique ways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide typically involves multiple steps. One common method starts with the reaction of dimethylaminopropylamine with an appropriate acyl chloride to form an intermediate. This intermediate is then reacted with oxalyl chloride to produce the final oxalamide compound. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide group into amines or other derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and drug interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The oxalamide moiety may also play a role in stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isopropyloxalamide
- N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide
Uniqueness
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications.
Properties
IUPAC Name |
N'-[3-[4-(dimethylamino)phenyl]propyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-4-11-17-15(20)16(21)18-12-5-6-13-7-9-14(10-8-13)19(2)3/h7-10H,4-6,11-12H2,1-3H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNKBFPGNPOKGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCCC1=CC=C(C=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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